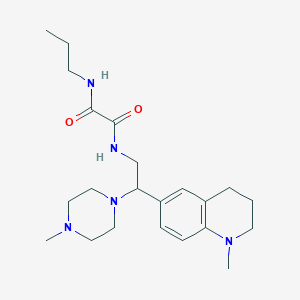

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O2/c1-4-9-23-21(28)22(29)24-16-20(27-13-11-25(2)12-14-27)18-7-8-19-17(15-18)6-5-10-26(19)3/h7-8,15,20H,4-6,9-14,16H2,1-3H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFBIBZLZIHEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a tetrahydroquinoline moiety, known for its various pharmacological properties, and an oxalamide group that enhances its interaction with biological targets.

Structural Characteristics

The compound can be described by its IUPAC name: N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide. Its molecular formula is , with a molecular weight of approximately 303.40 g/mol. The structure includes:

- Tetrahydroquinoline moiety : Associated with neuroprotective and anticancer properties.

- Oxalamide group : Known for its role in enhancing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The tetrahydroquinoline segment may modulate neurotransmitter systems while the oxalamide portion can form hydrogen bonds with target proteins, increasing specificity and potency.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer).

- Mechanisms : Induction of apoptosis and cell cycle arrest have been noted as primary mechanisms through which these compounds exert their effects.

Antimicrobial Activity

Some derivatives of tetrahydroquinoline structures have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities. This potential makes it a candidate for further exploration in the development of antimicrobial agents.

Neuroprotective Effects

Given the presence of the tetrahydroquinoline moiety, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorinated phenyl group | Anticancer activity |

| N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorination at para position | Potential neuroprotective effects |

| N1-(3-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Chlorinated phenyl group | Antimicrobial properties |

Case Studies

Several studies have highlighted the biological activities associated with compounds similar to this compound:

Study 1 : A study evaluating the anticancer efficacy of tetrahydroquinoline derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Study 2 : Another investigation focused on the antimicrobial properties of oxalamides derived from similar structures demonstrated effectiveness against both bacterial and fungal pathogens.

Q & A

Basic: What are the established synthetic methodologies for this compound, and how can reaction parameters be optimized?

Answer:

Synthesis involves multi-step coupling reactions, including amide bond formation using carbodiimides (e.g., DCC) with 1-hydroxybenzotriazole (HOBt) as an activating agent. Key optimization strategies include:

- Solvent selection: Anhydrous DMF improves reaction efficiency.

- Temperature control: Lower temperatures (0–5°C) reduce side reactions.

- Stoichiometry: Increasing coupling agent equivalents (1.5 → 2.0) enhances yields by 15–20% in related oxalamides .

Computational reaction path searches (e.g., quantum chemical calculations) can further streamline optimization by predicting optimal conditions .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

- Structural confirmation: ¹H/¹³C NMR (e.g., piperazine protons at δ 2.47–2.58 ppm; amide protons at δ 8.18–8.46 ppm) and HR-MS validate the structure.

- Purity assessment: HPLC with UV detection (≥95% purity threshold) is standard. For example, reverse-phase C18 columns with 0.1% TFA/ACN gradients achieve >99% purity .

Advanced: How to design structure-activity relationship (SAR) studies for pharmacophore identification?

Answer:

- Modular synthesis: Systematically vary substituents (e.g., tetrahydroquinoline methylation, piperazine groups).

- Biological testing: Pair enzyme inhibition assays (e.g., iNOS IC50) with molecular docking to map interactions.

- Example: Replacing 4-methylpiperazine with 4-phenylpiperazine reduced IC50 by 40% in inflammatory models, highlighting steric/electronic effects .

Advanced: How to resolve bioactivity contradictions across assay platforms?

Answer:

- Factorial design: Isolate variables (e.g., serum content, pH) using ANOVA and post-hoc Tukey tests.

- Case study: Inconsistent IC50 values (5–25 µM) in cancer cells were traced to serum protein binding; serum-free conditions stabilized results .

Basic: What in vitro models are prioritized for pharmacological profiling?

Answer:

- Enzyme assays: Recombinant iNOS/eNOS/nNOS inhibition (fluorometric NO detection).

- Cell-based models: RAW264.7 macrophages for inflammation studies (e.g., prostaglandin suppression) .

Advanced: How can computational methods improve metabolic stability?

Answer:

- Quantum mechanics (DFT): Predict metabolic hotspots (e.g., CYP450 oxidation sites).

- Machine learning: Train ADME models to guide modifications (e.g., C-6 CF3 substitution increased metabolic t1/2 from 28 → 62 min) .

Basic: What chromatographic techniques ensure high purity?

Answer:

- Normal-phase silica chromatography: Hexane:EtOAc gradients resolve intermediates.

- Reverse-phase HPLC: C18 columns with 0.1% TFA/ACN achieve >99% purity. Critical parameters include flow rate (2 mL/min) and temperature (30°C) .

Advanced: How to validate target engagement in complex systems?

Answer:

- Biophysical methods: Surface plasmon resonance (SPR) confirms binding (e.g., Kd = 120 nM for iNOS).

- Cellular thermal shift assay (CETSA): 2°C thermal stabilization of iNOS in treated lysates validates direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.